molecular formula C16H17F3N2O2 B5112252 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Katalognummer B5112252
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: IBKROSLURNUKDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, also known as PTI-125, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials for the treatment of Alzheimer's disease and other related disorders.

Wirkmechanismus

2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is believed to exert its therapeutic effects by modulating the activity of the protein known as amyloid beta precursor protein (APP). This protein is involved in the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to reduce the production of amyloid beta and to promote the clearance of existing plaques. In addition, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to improve synaptic function and to promote neurogenesis, which are important for maintaining cognitive function.
Biochemical and physiological effects:
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of neurodegenerative diseases. In addition, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to improve synaptic function and to promote neurogenesis, which are important for maintaining cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is that it has shown promising results in preclinical studies and is now being evaluated in clinical trials for the treatment of Alzheimer's disease and other related disorders. However, one limitation of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is that its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic effects.

Zukünftige Richtungen

There are several future directions for research on 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol. One direction is to further investigate its mechanism of action and to identify the specific targets that are responsible for its therapeutic effects. Another direction is to evaluate its efficacy in clinical trials for the treatment of Alzheimer's disease and other related disorders. Finally, future research could explore the potential of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.

Synthesemethoden

The synthesis of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol involves a multi-step process that begins with the reaction of 2-(phenylacetyl)-3-(trifluoromethyl)indazole with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by reduction of the oxime using sodium borohydride to yield the final product, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol.

Wissenschaftliche Forschungsanwendungen

2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to have neuroprotective properties and to improve cognitive function in preclinical models of Alzheimer's disease and traumatic brain injury. In addition, 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of neurodegenerative diseases.

Eigenschaften

IUPAC Name

1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c17-16(18,19)15(23)12-8-4-5-9-13(12)20-21(15)14(22)10-11-6-2-1-3-7-11/h1-3,6-7,12,23H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKROSLURNUKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.